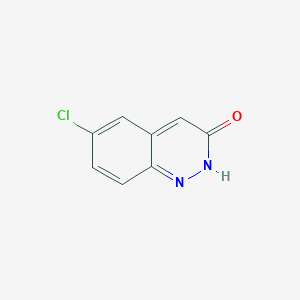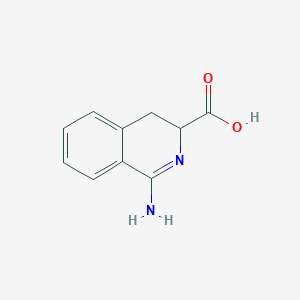
1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a dihydroisoquinoline ring. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid can be synthesized through various methods. One efficient method involves the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. This reaction employs O-benzoyl hydroxylamines as electrophilic amino sources and proceeds under redox-neutral conditions . Another traditional method includes the nucleophilic substitution of readily prepared 3,4-dihydroisoquinolines and the Bischler-Napieralski reaction starting from urea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The palladium-catalyzed method is preferred due to its efficiency and practicality, allowing for the formation of the desired product in one step with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound inhibits enzymes such as D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in oxidative stress and improved neuronal function, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline-3-carboxylic acid: Lacks the amino group, resulting in different chemical properties and biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains an additional hydrogen atom, leading to variations in reactivity and enzyme inhibition.
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid: Possesses hydroxyl groups, enhancing its antioxidant properties.
Uniqueness: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the dihydroisoquinoline ring. This structural feature contributes to its distinct chemical reactivity and potent enzyme inhibitory activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
758726-16-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-amino-3,4-dihydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14) |
InChI Key |
STBHRTRQOWKPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(C2=CC=CC=C21)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



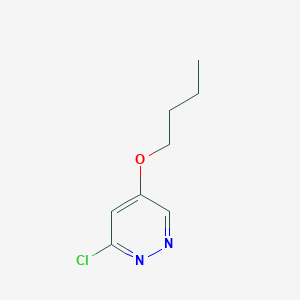


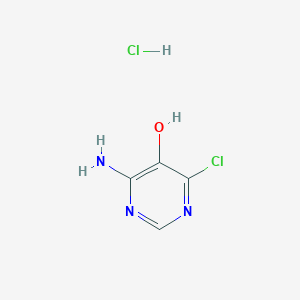


![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)


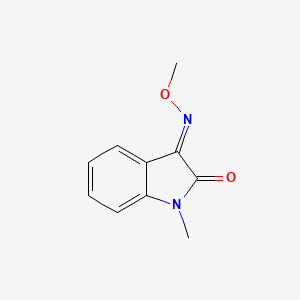
![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
